molecular formula C9H11BrN2O B11943303 3-(3-Bromophenyl)-1,1-dimethylurea CAS No. 20940-43-6

3-(3-Bromophenyl)-1,1-dimethylurea

Cat. No.: B11943303
CAS No.: 20940-43-6
M. Wt: 243.10 g/mol
InChI Key: BZQYHZYTUBMDPQ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,1-dimethylurea is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,1-dimethylurea typically involves the reaction of 3-bromophenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds smoothly, yielding the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: Products include brominated phenylurea derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Coupling: Biaryl compounds with diverse applications.

Scientific Research Applications

3-(3-Bromophenyl)-1,1-dimethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylurea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1,1-dimethylurea is unique due to its combination of a bromophenyl group with a dimethylurea moiety, which imparts specific chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

20940-43-6

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-(3-bromophenyl)-1,1-dimethylurea

InChI

InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13)

InChI Key

BZQYHZYTUBMDPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC=C1)Br

Origin of Product

United States

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